molecular formula C7H5ClOS B1439337 3-MERCAPTOBENZOYL CHLORIDE CAS No. 70074-41-8

3-MERCAPTOBENZOYL CHLORIDE

Cat. No.: B1439337
CAS No.: 70074-41-8
M. Wt: 172.63 g/mol
InChI Key: NDJYILWWNRCFKX-UHFFFAOYSA-N
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Description

3-Mercaptobenzoyl chloride: is an organosulfur compound with the molecular formula C7H5ClOS It is characterized by the presence of a benzoyl chloride group substituted with a mercapto group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercaptobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-mercaptobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds as follows:

[ \text{C7H5ClOS} + \text{SOCl2} \rightarrow \text{C7H5ClOS} + \text{SO2} + \text{HCl} ]

Alternatively, the compound can be prepared by the chlorination of 3-mercaptobenzoic acid using oxalyl chloride (COCl)2 under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. These methods are preferred due to their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction can yield thiols.

    Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Phosphorus Pentachloride (PCl5): Another chlorinating agent.

    Oxalyl Chloride (COCl)2: Used under anhydrous conditions for chlorination.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Major Products:

    Disulfides: Formed through oxidation of the mercapto group.

    Thiols: Formed through reduction reactions.

    Aromatic Ketones: Formed through Friedel-Crafts acylation.

Scientific Research Applications

3-Mercaptobenzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-mercaptobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is exploited in various synthetic applications, including the modification of proteins and other biomolecules.

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the mercapto group.

    4-Mercaptobenzoyl Chloride: Similar but with the mercapto group at the para position.

    2-Mercaptobenzoyl Chloride: Similar but with the mercapto group at the ortho position.

Uniqueness: 3-Mercaptobenzoyl chloride is unique due to the presence of the mercapto group at the meta position, which imparts distinct reactivity and properties compared to its ortho and para counterparts. This positional isomerism can influence the compound’s reactivity and its applications in synthesis.

Properties

IUPAC Name

3-sulfanylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJYILWWNRCFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664614
Record name 3-Sulfanylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70074-41-8
Record name 3-Sulfanylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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